molecular formula C18H19N3O2 B2786472 (E)-3-phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 1421587-48-5

(E)-3-phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2786472
CAS RN: 1421587-48-5
M. Wt: 309.369
InChI Key: GEKWYYNCSPLBEF-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one, also known as PPIP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. PPIP belongs to the class of compounds known as pyrazinyl piperidines and has been shown to possess a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of (E)-3-phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one involves its ability to interact with various proteins and enzymes in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is believed to be beneficial in the treatment of Alzheimer's disease. This compound has also been shown to interact with the beta-amyloid protein, inhibiting its aggregation and reducing its toxicity.
Biochemical and Physiological Effects:
This compound has been shown to possess a variety of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to possess anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. This compound has also been shown to possess antioxidant properties, which may be beneficial in the treatment of various oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-3-phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is its well-established synthesis method, which allows for the production of large quantities of the compound. This compound has also been shown to possess a high degree of selectivity, meaning that it interacts specifically with its target proteins and enzymes without affecting other cellular processes. One of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research involving (E)-3-phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one. One area of research could involve the development of this compound derivatives with improved solubility and bioavailability. Another area of research could involve the use of this compound in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Finally, further studies could be conducted to explore the potential anti-cancer properties of this compound, as preliminary studies have shown promising results in this area.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound possesses a variety of biochemical and physiological effects, including neuroprotective, anti-inflammatory, and antioxidant properties. The well-established synthesis method of this compound and its high degree of selectivity make it a promising compound for future research in the treatment of various diseases.

Synthesis Methods

The synthesis of (E)-3-phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one involves a multi-step process that begins with the reaction of pyrazine-2-carboxylic acid with 1-bromo-4-fluorobenzene in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions involving the use of various reagents and solvents, ultimately leading to the formation of this compound. The synthesis method of this compound has been well-established and has been reported in several research articles.

Scientific Research Applications

(E)-3-phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one has been shown to possess a variety of potential therapeutic applications in scientific research. One of the most promising applications of this compound is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the aggregation of amyloid beta peptides, which are known to play a role in the development of Alzheimer's disease. This compound has also been shown to possess neuroprotective effects in animal models of Parkinson's disease.

properties

IUPAC Name

(E)-3-phenyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-18(7-6-15-4-2-1-3-5-15)21-12-8-16(9-13-21)23-17-14-19-10-11-20-17/h1-7,10-11,14,16H,8-9,12-13H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKWYYNCSPLBEF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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